molecular formula C14H14N4O3 B214091 N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B214091
M. Wt: 286.29 g/mol
InChI Key: LFCKJRQHCKSKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a small molecule inhibitor that targets the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its biological effects by selectively inhibiting CK1δ, which is a serine/threonine kinase that regulates the stability and activity of various proteins involved in cell signaling and DNA damage response. CK1δ has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. By inhibiting CK1δ, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can modulate various cellular processes, including circadian rhythms, Wnt signaling, and DNA damage response.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to modulate various biochemical and physiological processes in cells and animal models. For example, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the phosphorylation of PER2, a key protein involved in the regulation of circadian rhythms. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the activity of GSK3β, a downstream effector of Wnt signaling that plays a crucial role in the development of cancer and neurodegenerative disorders. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can reduce the levels of pro-inflammatory cytokines and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its selectivity for CK1δ, which minimizes off-target effects and toxicity. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have good pharmacokinetic properties and can cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is its relatively low potency, which may limit its efficacy in certain disease models. Moreover, further studies are needed to elucidate the long-term safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in humans.

Future Directions

Several future directions can be pursued to further explore the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide. For example, more studies are needed to elucidate the molecular mechanisms underlying the effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide on circadian rhythms, Wnt signaling, and DNA damage response. Moreover, further studies are needed to investigate the efficacy of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide in preclinical models of various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. Additionally, the development of more potent and selective CK1δ inhibitors may further enhance the therapeutic potential of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide involves a multi-step process that starts with the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitro-1H-pyrazole in the presence of a base to yield N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and circadian rhythm disorders. Several studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide can inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. Moreover, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to regulate circadian rhythms and improve sleep quality in animal models.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C14H14N4O3/c19-14(9-17-8-13(7-15-17)18(20)21)16-12-5-4-10-2-1-3-11(10)6-12/h4-8H,1-3,9H2,(H,16,19)

InChI Key

LFCKJRQHCKSKTC-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.